2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene

Physical Organic Chemistry Linear Free Energy Relationships Reaction Kinetics

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene (CAS 79960-69-3) is a halogenated aromatic monoisocyanate with the molecular formula C₈H₃ClF₃NO₂ and a molecular weight of 237.56 g/mol. Its structure places a chlorine substituent ortho to the –NCO group and a trifluoromethoxy (–OCF₃) group para to it, creating a distinct electronic and steric environment.

Molecular Formula C8H3ClF3NO2
Molecular Weight 237.56 g/mol
Cat. No. B13634190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene
Molecular FormulaC8H3ClF3NO2
Molecular Weight237.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O
InChIInChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H
InChIKeyLXGXKVLGHHEBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene – Compound Identity, Isocyanate Subclass, and Procurement Baseline


2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene (CAS 79960-69-3) is a halogenated aromatic monoisocyanate with the molecular formula C₈H₃ClF₃NO₂ and a molecular weight of 237.56 g/mol . Its structure places a chlorine substituent ortho to the –NCO group and a trifluoromethoxy (–OCF₃) group para to it, creating a distinct electronic and steric environment. The compound belongs to the broader class of substituted phenyl isocyanates used as electrophilic building blocks in medicinal chemistry and agrochemical synthesis, but its specific 2-chloro-4-(trifluoromethoxy) substitution pattern differentiates it from other in-class candidates and positional isomers such as CAS 40275-96-5 (2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene) .

Substitution pattern 2-chloro-4-(trifluoromethoxy)phenyl isocyanate; distinct from common phenyl isocyanate building blocks
Electrophilic profile Enhanced NCO reactivity via combined ortho-Cl and para-OCF₃ electronic effects
Procurement key Verify target regioisomer; positional isomer CAS 40275-96-5 is not a synthetic substitute

Why Generic Phenyl Isocyanate Substitution Fails for 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene


In-class phenyl isocyanates cannot be freely interchanged because both the ring substituents and their positions profoundly modulate the electrophilicity, regioselectivity, and metabolic stability of downstream products. The –OCF₃ group exerts a para Hammett σₚ of +0.35 (versus σₚ = +0.23 for –Cl) due to a dominant inductive electron-withdrawing effect, while ortho chlorine introduces steric shielding and inductive withdrawal [1][2]. This unique combined electronic and steric profile alters the isocyanate group's reaction rate and selectivity compared to mono-substituted analogs [1]. Furthermore, the reactive –NCO and –Cl handles permit sequential, chemoselective derivatization that is not accessible with simpler isocyanates, directly impacting synthetic route design, product purity, and patentability . The evidence below quantifies these differentiation dimensions.

Electronic mismatch
The para-OCF₃ group (Hammett σₚ +0.35) creates stronger electron withdrawal than para-Cl (σₚ +0.23); combined with ortho-Cl, the reaction rate and selectivity profile may shift significantly from simpler phenyl isocyanates.
Regioisomer mismatch
Positional isomer (CAS 40275-96-5) places the isocyanate at a different carbon, altering geometry and electronic properties of derived ureas/carbamates. SAR from one isomer does not transfer to the other.
Dual-handle limitation
Non-halogenated analogs (e.g., 4-(trifluoromethoxy)phenyl isocyanate) lack the ortho-Cl as a second reactive site, blocking sequential chemoselective derivatization and reducing synthetic diversification potential.

Quantitative Differentiation Evidence for 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene


Enhanced Isocyanate Electrophilicity via para-OCF₃: Hammett Substituent Constant Comparison

The para-trifluoromethoxy substituent in the target compound increases the electrophilicity of the isocyanate group to a greater extent than a para-chloro or para-trifluoromethyl substituent. The Hammett σₚ value for –OCF₃ is +0.35, compared to σₚ = +0.23 for –Cl and σₚ = +0.54 for –CF₃ [1][2]. While –CF₃ is more strongly electron-withdrawing, the –OCF₃ group provides a superior balance of electronic activation and lipophilicity (π = 1.23 for OCF₃ vs π = 0.88 for CF₃), which is critical for membrane permeability in biological applications [1]. In the target compound, the additive electronic effect of para-OCF₃ (σₚ = +0.35) and ortho-Cl (σₘ = +0.37) results in a net electron-deficient ring that enhances NCO reactivity compared to 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1), which lacks the ortho-chlorine [2].

Electrophilic activation
Class-level inference
para-OCF₃ σₚ +0.35 vs para-Cl σₚ +0.23; 1.52× higher electron withdrawal; additive ortho-Cl effect further activates NCO
Supports faster nucleophilic addition rates; may enable shorter reaction times and higher urea/carbamate yields
Hammett constants from benzoic acid ionization; reaction-specific validation recommended
Physical Organic Chemistry Linear Free Energy Relationships Reaction Kinetics

Positional Isomer Purity and Supplier Specification Differentiation: 79960-69-3 vs 40275-96-5

The target compound (CAS 79960-69-3, isocyanate at position 1, chlorine at position 2) is commercially available with a minimum purity specification of 95% from multiple suppliers . Its positional isomer 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene (CAS 40275-96-5, isocyanate at position 4) is also offered at ≥95% purity . Critically, the two regioisomers are not interchangeable for structure–activity relationship (SAR) studies because the isocyanate position relative to the chlorine and OCF₃ groups dictates the geometry and electronic properties of derived ureas, carbamates, and heterocycles. Procurement of the correct isomer is essential to ensure synthetic reproducibility and to match the exact compound used in published biological data .

Regioisomer identity
Data to verify
Target: isocyanate ortho to chlorine; Isomer CAS 40275-96-5: isocyanate para to chlorine. Both offered at ≥95% purity from suppliers.
Regiochemistry controls derived product geometry and electronic properties; procurement of the correct isomer is critical for SAR reproducibility
Verify CAS 79960-69-3 against certificate of analysis before synthesis
Chemical Procurement Isomer Purity Regiochemical Integrity

Ortho-Chlorine as a Synthetic Handle: Enabling Sequential Derivatization Pathways

The ortho-chloro substituent in the target compound provides a secondary reactive site distinct from the isocyanate group. While the isocyanate reacts readily with amines and alcohols (forming ureas and carbamates), the aryl chloride can undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution under activating conditions . This dual reactivity is not available in non-halogenated analogs such as 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1). The stepwise chemoselectivity enables the construction of densely functionalized molecules through a build–couple–cyclize strategy, as exemplified in the synthesis of enolized 1,3-dioxane-4,6-dione-5-carboxamide inhibitors where the target compound served as a key intermediate [1].

Dual reactive handles
Class-level inference
Ortho-Cl enables Pd-catalyzed cross-coupling after isocyanate addition; two-step build–couple strategy not possible with non-halogenated isocyanates
Enables efficient construction of densely functionalized libraries with fewer synthetic steps
Standard cross-coupling conditions; chemoselectivity should be verified per substrate
Synthetic Methodology Chemoselective Functionalization Heterocyclic Synthesis

Documented Inhibitor Scaffold Application: Secretory Phospholipase A2 Inhibitor Lead Series

The target compound has been specifically employed as a synthetic intermediate in the preparation of enolized 1,3-dioxane-4,6-dione-5-carboxamides, a validated inhibitor class of human polymorphonuclear leukocyte secretory phospholipase A₂ (h-PMN sPLA₂) [1]. This published application establishes a precedence for the compound's utility in generating bioactive molecules, differentiating it from structurally similar isocyanates that lack documented incorporation into peer-reviewed pharmacological studies. The chlorine atom in the ortho position is structurally required to match the SAR of the published inhibitor series; replacing it with hydrogen (as in 4-(trifluoromethoxy)phenyl isocyanate) or moving the isocyanate to the alternative position (CAS 40275-96-5) would yield compounds not validated in the published biological assay [1].

Published application
Head-to-head
Target compound is the only isomer with peer-reviewed use as intermediate in h-PMN sPLA₂ inhibitor series (Eur. J. Med. Chem. 1994); isomer not evaluated in same assay
Allows direct SAR follow-up without re-validating untested regioisomers
Application context: anti-inflammatory research; compound is a synthetic intermediate, not an active pharmaceutical ingredient
Medicinal Chemistry Inflammation Phospholipase A2 Inhibition

Lipophilicity Enhancement for Membrane Permeability: OCF3 vs CF3 and Halogen Comparators

The trifluoromethoxy group (–OCF₃) imparts a higher lipophilicity (Hansch π = 1.23) compared to both the trifluoromethyl group (π = 0.88) and chloro (π = 0.71) [1][2]. In the target compound, the combination of para-OCF₃ (π = 1.23) and ortho-Cl (π = 0.71) yields a calculated log P contribution that exceeds that of 4-(trifluoromethyl)phenyl isocyanate by approximately 0.35 log units, which can be significant for blood–brain barrier penetration and cellular uptake [1][2]. This property is particularly relevant when the isocyanate is used to install the substituted phenyl ring onto a pharmacophore, where the lipophilic tag directly influences the ADME profile of the final compound. The –OCF₃ group also offers greater metabolic stability than –OCH₃ (σₚ = –0.27) due to the resistance of the C–F bonds to oxidative metabolism [1].

Lipophilicity tag
Class-level inference
π(OCF₃) = 1.23, π(CF₃) = 0.88, π(Cl) = 0.71; OCF₃ is 1.40× more lipophilic than CF₃
May enhance membrane permeability and metabolic stability of derived compounds relative to CF₃ or Cl-substituted phenyl rings
Lipophilicity contribution is additive; effect on final ADME depends on full pharmacophore
Drug Design ADME Properties Lipophilicity

Optimal Procurement and Application Scenarios for 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene


Medicinal Chemistry: sPLA₂ Inhibitor Lead Optimization and Anti-inflammatory Drug Discovery

Based on the published use of this compound in enolized 1,3-dioxane-4,6-dione-5-carboxamide sPLA₂ inhibitors [1], medicinal chemistry teams developing anti-inflammatory agents should procure CAS 79960-69-3 specifically—not its isomer CAS 40275-96-5—to ensure synthetic fidelity to the validated pharmacophore. The ortho-chlorine and para-OCF₃ groups are structurally required for the SAR established in the literature.

Synthetic Methodology: Sequential Chemoselective Derivatization via Dual Reactive Handles

The presence of both an isocyanate (–NCO) and an aryl chloride (–Cl) in the target compound enables a two-step diversification strategy: first, urea or carbamate formation via the isocyanate; second, palladium-catalyzed cross-coupling at the chloro position [1]. This is not possible with 4-(trifluoromethoxy)phenyl isocyanate (which lacks the chlorine handle), making the target compound the preferred scaffold for library synthesis requiring orthogonal functionalization.

Agrochemical Intermediate: Fluorinated Building Block for Pesticide and Herbicide Development

The –OCF₃ group is a privileged motif in modern agrochemicals due to its enhanced metabolic stability and lipophilicity (π = 1.23) [1]. The target compound serves as an ideal precursor for introducing a chloro-trifluoromethoxy-substituted phenyl ring into urea- and carbamate-based pesticides. Its dual electron-withdrawing substituents increase the hydrolytic stability of the resulting carbamates compared to non-fluorinated analogs, extending field half-life [1].

Chemical Biology: Activity-Based Protein Profiling (ABPP) Probe Synthesis

The electrophilic isocyanate group can covalently label serine and cysteine residues in protein active sites. The ortho-chloro substituent provides a synthetic attachment point for reporter tags (fluorophores, biotin) via cross-coupling after protein labeling, enabling tandem labeling strategies. The –OCF₃ group's lipophilicity (π = 1.23) may improve cell permeability of the probe relative to CF₃ analogs (π = 0.88) [2].

Application
Selection Property
Validation Focus
Anti-inflammatory sPLA₂ inhibitor research
Substitution pattern fidelity
Match to published SAR intermediate structure
Sequential chemoselective diversification
Dual reactive handle architecture
Stepwise derivatization feasibility
Fluorinated agrochemical building block
Lipophilic trifluoromethoxy tag
Hydrolytic stability and field persistence assessment
Activity-based protein profiling (ABPP)
Electrophilic isocyanate + Cl tag site
Cell permeability and tandem labeling efficiency
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